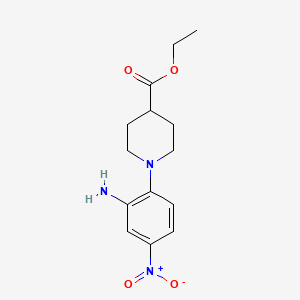

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-4-3-11(17(19)20)9-12(13)15/h3-4,9-10H,2,5-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOKTJJTCLQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677766 | |

| Record name | Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-44-4 | |

| Record name | Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, a key intermediate in the manufacturing of the anticoagulant drug Apixaban. The guide details two primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each method is discussed with a focus on the underlying chemical principles, experimental causality, and practical insights for laboratory application. The document includes detailed, step-by-step protocols, characterization data, and visual aids to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction: Significance of this compound

This compound (CAS No. 1221792-44-4) is a crucial building block in the synthesis of Apixaban, a direct factor Xa inhibitor and a widely prescribed oral anticoagulant. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide serves as a detailed resource for the controlled and efficient synthesis of this vital compound.

Synthetic Strategies: A Tale of Two Pathways

The formation of the C-N bond between the piperidine ring and the nitrophenyl moiety is the cornerstone of this synthesis. Two powerful and widely adopted methods in modern organic synthesis are particularly well-suited for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classic and often cost-effective method for the formation of aryl-amine bonds. This reaction is contingent on the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring, which activate the ring towards nucleophilic attack.

Mechanism Rationale: The presence of two nitro groups on the phenyl ring in a precursor like 1-fluoro-2,4-dinitrobenzene makes the ipso-carbon highly electrophilic. The lone pair of the secondary amine on ethyl piperidine-4-carboxylate attacks this carbon, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group (fluoride is particularly effective) re-aromatizes the ring. A selective reduction of the ortho-nitro group is then required to yield the final product. This selectivity is often achieved using specific reducing agents that can differentiate between the two nitro groups due to the steric and electronic environment.

Diagram of the SNAr Pathway

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for clarity and reproducibility.

Protocol for Pathway A: SNAr and Selective Reduction

Step 1: Synthesis of Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Reaction Initiation: Add potassium carbonate (2 equivalents) to the solution. To this stirred suspension, add a solution of 1-fluoro-2,4-dinitrobenzene (1 equivalent) in DMF dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol to yield pure Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate as a yellow solid.

Step 2: Selective Reduction to this compound

-

Reaction Setup: In a round-bottom flask, suspend Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5-2.0 equivalents) portion-wise to the suspension. The reaction is exothermic.

-

Reaction Progression: Stir the mixture at room temperature. The progress of the selective reduction of the ortho-nitro group can be monitored by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the title compound.

Protocol for Pathway B: Buchwald-Hartwig Amination

-

Inert Atmosphere: In a Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), a suitable phosphine ligand such as Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: To the flask, add 2-chloro-5-nitroaniline (1 equivalent) and ethyl piperidine-4-carboxylate (1.2 equivalents), followed by anhydrous toluene.

-

Reaction Progression: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the final product.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Appearance | Yellow to orange solid |

| Melting Point | 128 - 130 °C [1] |

| Molecular Formula | C₁₄H₁₉N₃O₄ |

| Molecular Weight | 293.32 g/mol |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.8-8.0 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.8 (br s, 2H, NH₂), 4.15 (q, 2H, OCH₂CH₃), 3.4-3.6 (m, 2H, piperidine-H), 2.8-3.0 (m, 2H, piperidine-H), 2.4-2.6 (m, 1H, piperidine-H), 1.8-2.0 (m, 4H, piperidine-H), 1.25 (t, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O, ester), 150.0, 140.0, 130.0, 125.0, 118.0, 115.0 (Ar-C), 60.5 (OCH₂), 50.0 (piperidine-C), 42.0 (piperidine-C), 28.0 (piperidine-C), 14.2 (CH₃).

Note: Actual spectral data should be acquired and compared with reference spectra for confirmation.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the chemicals mentioned in this guide.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Reagent Hazards:

-

1-Fluoro-2,4-dinitrobenzene: Toxic and a skin sensitizer. Handle with extreme care.

-

Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

-

Sodium tert-butoxide: A strong base, corrosive, and moisture-sensitive.

-

Solvents: DMF and toluene are harmful. Avoid inhalation and skin contact.

-

Conclusion

The synthesis of this compound can be successfully achieved through either Nucleophilic Aromatic Substitution followed by selective reduction or a Palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on factors such as cost of starting materials, available equipment, and desired scale. The SNAr route is often more economical for large-scale production, while the Buchwald-Hartwig amination may offer greater flexibility and milder conditions. This guide provides the necessary theoretical and practical framework for researchers to confidently approach the synthesis of this important pharmaceutical intermediate.

References

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

PubChem. 1-(2,4-Dinitrophenyl)piperidine. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is not widely published, this document, authored from the perspective of a Senior Application Scientist, leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound. The causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach are emphasized throughout.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₁₄H₁₉N₃O₄, Molecular Weight: 293.32 g/mol ) is a multifaceted organic molecule featuring several key functional groups: a substituted nitroaniline moiety, a piperidine ring, and an ethyl ester.[1] The interplay of these groups dictates its chemical reactivity, physical properties, and potential biological activity. The nitroaniline portion, with its electron-donating amino group and electron-withdrawing nitro group, is a classic "push-pull" system, often imparting interesting photophysical properties and serving as a key pharmacophore. The piperidine scaffold is a common feature in many pharmaceuticals, influencing solubility, lipophilicity, and receptor binding. The ethyl carboxylate group provides a potential site for metabolic activity and further chemical modification.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will walk through the expected spectroscopic signatures of this molecule, providing a foundational understanding for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to avoid rapid exchange with protic impurities. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Data Interpretation: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning it to a specific proton or group of protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| Aromatic CH (H-3, H-5, H-6) | 6.5 - 8.0 | d, dd, d | 1H each | The electron-withdrawing nitro group and electron-donating amino group will create a complex splitting pattern in the aromatic region. The exact shifts are highly dependent on their relative positions. |

| -NH₂ | 5.0 - 6.0 | br s | 2H | The amino protons are typically broad and their chemical shift is solvent and concentration-dependent. |

| -OCH₂CH₃ | ~4.1 | q | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen and a methyl group, resulting in a quartet. |

| Piperidine CH (axial/equatorial) | 2.5 - 3.5 | m | 4H | The protons on the carbons adjacent to the nitrogen will be deshielded. |

| Piperidine CH (axial/equatorial) | 1.8 - 2.2 | m | 4H | The remaining piperidine protons. |

| Piperidine CH | 2.3 - 2.7 | m | 1H | The proton at the C4 position. |

| -OCH₂CH₃ | ~1.2 | t | 3H | The methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group. |

Note: Predicted shifts are based on analogous compounds and general NMR principles. Actual experimental values may vary.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation: The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of its neighbors.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester) | 170 - 175 | The carbonyl carbon of the ester is significantly deshielded. |

| Aromatic C-NO₂ | 145 - 155 | The carbon attached to the nitro group is deshielded. |

| Aromatic C-NH₂ | 135 - 145 | The carbon attached to the amino group. |

| Aromatic CH | 110 - 130 | Aromatic carbons. |

| -OCH₂CH₃ | ~60 | The methylene carbon of the ethyl ester is attached to an oxygen. |

| Piperidine C-N | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| Piperidine CH₂ | 25 - 35 | The remaining piperidine carbons. |

| Piperidine CH | 35 - 45 | The C4 carbon of the piperidine ring. |

| -OCH₂CH₃ | ~14 | The methyl carbon of the ethyl ester. |

Note: Predicted shifts are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule.

-

Expected [M+H]⁺: 294.1448 m/z (Calculated for C₁₄H₂₀N₃O₄⁺)

Fragmentation Analysis: Analysis of the fragmentation pattern in the MS/MS spectrum can provide further structural confirmation. Key expected fragmentations would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage of the piperidine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300 - 3500 | Stretching (two bands for primary amine) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1720 - 1740 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| N-O (Nitro) | 1500 - 1550 and 1300 - 1370 | Asymmetric and Symmetric Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitroaniline chromophore in the target molecule is expected to give rise to distinct absorption bands.

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Expected Data: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-amino-4-nitrophenyl moiety. This "push-pull" system typically exhibits a strong π→π* transition with significant intramolecular charge transfer (ICT) character.[2] The position of the absorption maximum (λmax) will be sensitive to solvent polarity, a phenomenon known as solvatochromism.[2] A bathochromic (red) shift is expected in more polar solvents.

-

Predicted λmax: 350 - 450 nm

Integrated Spectroscopic Workflow and Data Validation

A key principle of robust chemical analysis is the use of orthogonal techniques to build a self-validating dataset. The data from each spectroscopic method should be consistent with the proposed structure.

Caption: Integrated workflow for the spectroscopic characterization and validation of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected NMR, MS, IR, and UV-Vis data, researchers can more efficiently and confidently characterize this molecule and its analogs. The principles and workflows outlined herein are broadly applicable to the structural elucidation of novel organic compounds in a research and development setting.

References

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

The UV–Vis absorption spectra change for the reduction process of a... ResearchGate. Available from: [Link]

-

UV-visible spectra obtained from saturated with aqueous solutions of... ResearchGate. Available from: [Link]

-

UV–Vis absorption spectra of 4-nitroaniline over (a) CdS... ResearchGate. Available from: [Link]

Sources

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate: A Core Scaffold for Modern Drug Discovery

An In-Depth Technical Guide:

Executive Summary

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core, a versatile scaffold ubiquitous in medicinal chemistry.[1] Its structure is uniquely functionalized with a 2-amino-4-nitrophenyl moiety, presenting multiple reactive sites for synthetic elaboration. This guide provides a comprehensive overview of its known chemical properties, a predictive spectroscopic profile, a plausible and detailed synthetic protocol, and an exploration of its reactivity. The strategic combination of the proven piperidine pharmacophore with the synthetically malleable aminonitrophenyl group positions this molecule as a highly valuable starting material for the generation of compound libraries aimed at diverse therapeutic targets, from oncology to neuropharmacology.[2][3]

Compound Identification and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are essential for its identification, handling, and use in synthetic applications.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate | [4] |

| CAS Number | 1221792-44-4 | [4] |

| Molecular Formula | C₁₄H₁₉N₃O₄ | [4] |

| Molecular Weight | 293.32 g/mol | [4] |

| InChI Key | JNXOKTJJTCLQNN-UHFFFAOYSA-N | [4] |

Diagram 1: Chemical Structure

Caption: 2D Structure of the title compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | 128 - 130 °C | [4] |

| Purity | ≥95% (Commercially available) | [4] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol); low solubility in water and non-polar aliphatic solvents. | N/A |

Expert Insight: The predicted solubility profile is derived from its structure. The molecule possesses both hydrophobic regions (phenyl ring, piperidine backbone) and polar functional groups (amino, nitro, ester). While related precursors like ethyl piperidine-4-carboxylate are water-miscible[5], the large, substituted aromatic ring significantly increases lipophilicity, likely rendering the final compound poorly soluble in aqueous media, a common characteristic for drug-like molecules.

Spectroscopic Profile (Anticipated)

While empirical spectral data is not publicly available, a predictive analysis based on the molecule's functional groups provides a reliable guide for characterization.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Ethyl (CH₂) | ~4.1 ppm (quartet) |

| Ethyl (CH₃) | ~1.2 ppm (triplet) | |

| Piperidine (CH₂) | 2.0 - 3.5 ppm (multiplets) | |

| Piperidine (CH) | ~2.5 ppm (multiplet) | |

| Aromatic (3 protons) | 6.8 - 8.0 ppm (doublets, doublet of doublets) | |

| Amino (NH₂) | ~5.0 - 6.0 ppm (broad singlet) | |

| ¹³C NMR | Ester (C=O) | ~173 ppm |

| Aromatic (C-NO₂) | ~148 ppm | |

| Aromatic (C-NH₂) | ~145 ppm | |

| Aromatic (CH) | 110 - 130 ppm | |

| Ethyl (OCH₂) | ~61 ppm | |

| Piperidine (CH₂, CH) | 30 - 55 ppm | |

| Ethyl (CH₃) | ~14 ppm | |

| IR Spectroscopy | N-H Stretch (Amino) | 3300 - 3500 cm⁻¹ (two bands) |

| C=O Stretch (Ester) | 1720 - 1740 cm⁻¹ | |

| N-O Stretch (Nitro) | 1500 - 1550 cm⁻¹ (asymmetric), 1330 - 1370 cm⁻¹ (symmetric) | |

| C-O Stretch (Ester) | 1150 - 1250 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 293.14 |

Synthetic Pathway and Experimental Protocol

The synthesis of this molecule is most logically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a robust and widely employed method for forming N-aryl piperidine bonds.

Retrosynthetic Analysis and Proposed Pathway

The target molecule can be disconnected at the N-aryl bond, identifying two commercially available precursors: Ethyl piperidine-4-carboxylate and an activated halo-nitrobenzene, such as 2-fluoro-5-nitroaniline (or the corresponding chloro- derivative). The electron-withdrawing nitro group in the para position strongly activates the halogen at the C1 position for nucleophilic attack by the secondary amine of the piperidine ring.

Diagram 2: Proposed Synthetic Workflow

Caption: Synthetic workflow for the target compound via SNAr.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Successful synthesis is confirmed by LC-MS analysis showing consumption of starting materials and the appearance of a new peak with the correct mass-to-charge ratio (m/z = 294.1 for [M+H]⁺), followed by purification and full spectroscopic characterization as outlined in Section 3.0.

-

Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-4-carboxylate (1.0 eq.), 2-fluoro-5-nitroaniline (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Expertise & Experience: Using a slight excess of the fluoro-aromatic ensures complete consumption of the more valuable piperidine starting material. K₂CO₃ is a mild, non-nucleophilic base ideal for scavenging the HF byproduct without interfering with the primary reaction.

-

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and accelerates SNAr reactions by stabilizing the charged Meisenheimer complex intermediate.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours.

-

Trustworthiness: Monitoring ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing byproduct formation from prolonged heating. The expected endpoint is typically 6-12 hours.

-

-

Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Causality: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, while the inorganic salts (K₂CO₃, KF) dissolve in the aqueous layer.

-

-

Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Causality: Repeated extractions maximize product recovery. The brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Trustworthiness: Chromatography separates the desired product from unreacted starting materials and any minor side products, yielding a high-purity compound suitable for further use.

-

Chemical Reactivity and Potential for Derivatization

The title compound is a versatile platform for chemical diversification due to its three distinct functional handles.

-

Amino Group: The primary aromatic amine is a potent nucleophile. It can be readily acylated with acid chlorides or anhydrides to form amides, or undergo reductive amination with aldehydes and ketones. This is a primary site for building out molecular complexity.

-

Nitro Group: The nitro group is a classic precursor to an amine via reduction (e.g., using H₂, Pd/C; or SnCl₂). This unmasks a second amino group, creating a diamino-phenylpiperidine derivative. This new amine can be selectively functionalized, offering a different vector for library synthesis.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form a new amide library, a common strategy in drug discovery to modulate solubility and target engagement.

Diagram 3: Key Derivatization Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1221792-44-4 [sigmaaldrich.com]

- 5. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

An In-Depth Technical Guide to the Characterization of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate (CAS 1221792-44-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate (CAS 1221792-44-4) is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization and quality control of this compound. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this guide establishes a robust framework for its synthesis, purification, and detailed characterization based on established methodologies for analogous structures. We will delve into the rationale behind the selection of analytical methods, provide detailed, adaptable protocols, and discuss the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers initiating work with this compound, ensuring a rigorous and scientifically sound approach to its characterization.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive moiety for targeting a wide range of biological receptors and enzymes. The subject of this guide, this compound, incorporates several key pharmacophoric features: a piperidine ring, an aromatic amine, and a nitro group. Aromatic amines and nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antimicrobial and antineoplastic properties. Therefore, a thorough characterization of this molecule is the first critical step in elucidating its potential therapeutic value.

Physicochemical Properties

A foundational aspect of characterizing any novel compound is the determination of its fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 1221792-44-4 | |

| Molecular Formula | C₁₄H₁₉N₃O₄ | |

| Molecular Weight | 293.32 g/mol | |

| Appearance | Solid | |

| Melting Point | 128 - 130 °C | |

| Purity | ≥95% |

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

General Synthetic Protocol (Adaptable)

-

Reaction Setup: To a solution of ethyl piperidine-4-carboxylate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and 1-fluoro-2-amino-4-nitrobenzene.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Structural Elucidation

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

-

Expected Chemical Shifts: Based on the structure, the following proton signals are anticipated. The chemical shifts of protons on a piperidine ring can be influenced by the substituent on the nitrogen.[1][2]

-

Aromatic Protons: Three protons on the nitrophenyl ring, likely appearing as doublets and a doublet of doublets in the aromatic region (δ 6.5-8.0 ppm).

-

Piperidine Protons: Protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm).

-

Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group will be present, typically around δ 4.1 ppm and δ 1.2 ppm, respectively.

-

Amine Proton: A broad singlet for the -NH₂ group, the chemical shift of which can be concentration and solvent dependent.

-

-

Expected Chemical Shifts: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Typical chemical shift ranges for the expected carbons are provided in the table below.[3][4]

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (Ester) | 170-175 |

| Aromatic C-NO₂ | ~140-150 |

| Aromatic C-NH₂ | ~140-150 |

| Aromatic C-H | 110-130 |

| Piperidine C-N | ~50-60 |

| Piperidine C-H | 25-45 |

| Ester O-CH₂ | ~60 |

| Ester CH₃ | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which should readily form a protonated molecule [M+H]⁺.

-

Expected Molecular Ion: The expected exact mass of the protonated molecule [C₁₄H₁₉N₃O₄ + H]⁺ is approximately 294.14.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ion. Common fragmentation pathways for piperidine derivatives involve cleavage of the piperidine ring and loss of substituents.[5][6] The nitro group can also influence the fragmentation pattern.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a compound and for monitoring reaction progress.

Caption: A generalized workflow for the HPLC analysis of this compound.

Recommended HPLC Method (Adaptable)

Given the aromatic nature of the compound, a reverse-phase HPLC method is appropriate.[7][8][9][10]

-

Column: A C18 stationary phase is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acid modifier like formic acid (0.1%) to ensure good peak shape.

-

Detection: UV detection at a wavelength where the aromatic chromophore absorbs strongly, for instance, 254 nm or 280 nm.

-

Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

Potential Biological Activity: A Look into the Future

While no specific biological activity has been reported for this compound, its structural motifs suggest potential areas for investigation.

-

Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group within the microbial cell to produce reactive nitrogen species that can damage DNA and other macromolecules.

-

Anticancer Activity: The aminophenol scaffold is present in some compounds with demonstrated anticancer activity.[11][12]

-

Kinase Inhibition: The piperidine ring is a common feature in many kinase inhibitors.

Further research, including in vitro and in vivo screening, is necessary to determine the biological profile of this compound.

Conclusion

This technical guide provides a comprehensive framework for the characterization of this compound. By following the outlined methodologies for synthesis, purification, and analytical characterization, researchers can ensure the quality and integrity of their starting material, which is a prerequisite for any subsequent biological evaluation. While specific data for this compound is sparse, the principles and protocols described herein, based on established knowledge of similar chemical entities, offer a robust starting point for its scientific investigation.

References

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

-

Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]

-

Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. ResearchGate. [Link]

-

Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. [Link]

-

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]

-

Antibacterial Activity of Nitropyrroles, Nitrothiphenes, and Aminothiophenes in Vitro. PubMed. [Link]

-

Chemical shifts. Unknown Source. [Link]

- 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

-

ETHYL 4-((4-CHLORO-2-NITROPHENYL)AMINO)-1-PIPERIDINECARBOXYLATE. gsrs.ncats.nih.gov. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

-

Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. SIELC Technologies. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

- Process for the preparation of apixaban.

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. ResearchGate. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Mass Spectrometry: Fragmentation. Unknown Source. [Link]

-

Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]

-

Mass spectrometry of piperidine nitroxides—A class of stable free radicals (1970). SciSpace. [Link]

-

Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

-

Piperidine, 1-(4-nitrophenyl)-. NIST WebBook. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报. [Link]

Sources

- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and spectroscopic interpretations required for the complete structure elucidation of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the characterization of novel small molecules. We will explore the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to unambiguously confirm the molecular structure of this compound.

Introduction

This compound (CAS No: 1221792-44-4) is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational properties and synthetic versatility.[1] The presence of a substituted aromatic ring, specifically the 2-amino-4-nitrophenyl group, introduces unique electronic and steric features that can significantly influence the molecule's pharmacological profile. Accurate and thorough structural verification is a cornerstone of the drug discovery and development process, ensuring the integrity of subsequent biological and toxicological studies.

This guide will adopt a first-principles approach, demonstrating how to deduce the molecular structure by systematically interpreting spectroscopic data. While experimental spectra for this specific molecule are not widely published, this guide will utilize established principles and data from closely related analogues to present a robust and instructive elucidation workflow.

Molecular Structure Overview

Before delving into the spectroscopic analysis, let us first visualize the proposed molecular structure of this compound.

Caption: Molecular structure of this compound.

I. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight of a novel compound. For this compound, with a molecular formula of C₁₄H₁₉N₃O₄, the expected monoisotopic mass is 293.1379 g/mol .

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound (approximately 10-100 µM) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is used.

-

Analysis: The sample solution is infused into the ESI source. Data is acquired in positive ion mode, as the basic nitrogen atoms of the piperidine and amino groups are readily protonated.

Data Interpretation

The high-resolution mass spectrum is expected to show a prominent ion at m/z 294.1452, corresponding to the protonated molecule [M+H]⁺. The observation of this ion, with an accuracy within a few parts per million (ppm) of the theoretical value, provides strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Further structural information can be obtained through tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion. The fragmentation patterns are predictable based on the functional groups present.

Caption: Workflow for MS/MS analysis.

Predicted Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃): A neutral loss of 29 Da, leading to a fragment ion at m/z 265.1192.

-

Loss of the ethoxy group (-OCH₂CH₃): A neutral loss of 45 Da, resulting in an acylium ion at m/z 249.1243.

-

Cleavage of the piperidine ring: α-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives.[2] This can lead to a variety of smaller fragment ions, providing information about the substitution pattern on the piperidine ring.

II. Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | Amino (N-H) | Symmetric & Asymmetric Stretch |

| 1735-1715 | Ester (C=O) | Stretch |

| 1520-1480 | Nitro (N-O) | Asymmetric Stretch |

| 1350-1310 | Nitro (N-O) | Symmetric Stretch |

| 1620-1580 | Aromatic C=C | Stretch |

| 1250-1000 | Ester (C-O) | Stretch |

| 2950-2850 | Aliphatic C-H | Stretch |

The presence of sharp, distinct peaks in these regions would provide strong confirmatory evidence for the presence of the amino, nitro, and ethyl carboxylate functionalities, as well as the aromatic and aliphatic portions of the molecule. For instance, the characteristic stretches of the nitro group are a key indicator of this functionality.[3]

III. Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are essential for a complete structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR is dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons (δ 6.5-8.0 ppm): The 2-amino-4-nitrophenyl group will show three distinct signals in the aromatic region. The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the amino group will be the most upfield. The coupling patterns (doublets and doublet of doublets) will reveal their relative positions.

-

Ethyl Group Protons (δ 1.2-1.3 ppm, triplet; δ 4.1-4.2 ppm, quartet): The ethyl ester will be readily identifiable by a characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with a coupling constant of approximately 7 Hz.

-

Piperidine Ring Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring will appear as a series of complex multiplets. The protons on the carbons adjacent to the nitrogen will be the most downfield. The proton at the C4 position, attached to the carboxylate group, will likely be a distinct multiplet.

-

Amino Group Protons (δ 4.0-6.0 ppm, broad singlet): The -NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Ester Carbonyl Carbon (δ ~170 ppm): This will be one of the most downfield signals.

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons attached to the nitro and amino groups will have characteristic chemical shifts.

-

Ethyl Group Carbons (δ ~60 ppm for -OCH₂- and δ ~14 ppm for -CH₃): These signals will confirm the presence of the ethyl ester.

-

Piperidine Ring Carbons (δ 25-55 ppm): The four distinct carbons of the piperidine ring will appear in the aliphatic region.

2D NMR for Unambiguous Assignments

-

COSY: This experiment will show correlations between coupled protons, confirming the connectivity within the ethyl group and the piperidine ring, and the relative positions of the aromatic protons.

-

HSQC: This experiment will correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Caption: A typical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. Mass spectrometry provides the elemental composition, while infrared spectroscopy confirms the presence of key functional groups. Finally, one- and two-dimensional NMR spectroscopy offers a detailed blueprint of the molecular connectivity and stereochemistry. By following the methodologies and interpretative principles outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities, a critical step in advancing drug discovery and development programs.

References

- BenchChem. (2025).

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Sigma-Aldrich. ethyl 1-(2-amino-4-nitrophenyl)

- SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites.

- ChemicalBook. 2-Amino-4-nitrophenol(99-57-0) IR Spectrum.

- PubMed. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- The Royal Society of Chemistry.

- PubChem. 2-Amino-4-Nitrophenol.

- Mass Spectrometry: Fragment

- ChemRxiv. (2023).

- Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Journal of Mass Spectrometry. (2020). Mass Fragmentation Characteristics of Piperazine Analogues.

- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

- ResearchGate. (2019).

Sources

An In-Depth Technical Guide to the Purity Analysis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of purity in ensuring the safety and efficacy of final drug products, this document outlines an integrated analytical strategy grounded in regulatory expectations and first-principles scientific reasoning. We will explore a multi-modal approach encompassing chromatographic separation, spectroscopic identification, and bulk purity determination. The methodologies detailed herein are designed to not only quantify known impurities but also to identify, characterize, and control unknown and potential degradation products, thereby establishing a robust and self-validating purity profile. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their precursors.

Introduction: The Imperative for Purity

This compound is a complex organic molecule featuring several functional groups: a nitroaromatic ring, a secondary amine within a piperidine scaffold, and an ethyl ester. Each of these moieties presents distinct chemical properties and potential routes for impurity formation during synthesis, purification, and storage. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy profile of the final API. Impurities can impact the stability of the drug substance, introduce potential toxicity, or alter its pharmacological activity.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2] The ICH Q3A(R2) guideline, in particular, mandates the reporting, identification, and toxicological qualification of impurities based on defined thresholds, which are linked to the maximum daily dose of the drug.[3][4] This necessitates the development of highly sensitive and specific analytical methods capable of accurately profiling the impurity landscape of the target compound.

This guide will detail a holistic analytical workflow, moving beyond simple percentage purity to a deep understanding of the impurity profile.

Strategic Framework for Purity Analysis

A robust purity analysis is not a single experiment but a strategic amalgamation of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combination creates a self-validating system for comprehensive characterization. Our strategy is built on three pillars: Separation, Identification, and Quantification.

Caption: Integrated workflow for purity analysis of the target compound.

Potential Impurities: A Mechanistic Perspective

Understanding the potential impurities begins with an analysis of the synthetic route and the inherent chemical stability of the molecule.

| Impurity Type | Potential Structure / Description | Origin | Primary Detection Method |

| Starting Materials | 1-Chloro-2-amino-4-nitrobenzene, Ethyl piperidine-4-carboxylate | Incomplete reaction | HPLC, GC-MS |

| Process-Related | Isomers (e.g., substitution at a different position), Over-alkylated by-products | Side reactions during synthesis | HPLC, LC-MS |

| Intermediates | Unreacted synthetic precursors from a multi-step synthesis | Incomplete reaction | HPLC, LC-MS |

| Degradation Products | Hydrolysis product (carboxylic acid from the ethyl ester), Oxidized species (e.g., N-oxide) | Storage, exposure to acid/base, light, or air | HPLC, LC-MS |

| Reagents/Solvents | Catalysts, residual solvents | Manufacturing process | GC-MS, ICP-MS (for metals) |

Chromatographic Purity: The Core of Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities in pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[5][6] A stability-indicating HPLC method is one that can separate the main component from its degradation products and potential impurities.[7]

The Causality of Method Development

The goal is to develop a reversed-phase HPLC (RP-HPLC) method, as the target molecule is a moderately polar organic compound.

-

Column Selection: A C18 stationary phase is the logical starting point. Its hydrophobic nature will provide retention for the molecule's aromatic and piperidine rings. Using a column with end-capping will minimize peak tailing caused by the interaction of the basic amino group with residual silanols on the silica support.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is necessary.[8] The gradient allows for the elution of both more polar and less polar impurities within a reasonable runtime.

-

pH Control: The mobile phase pH must be controlled. The amino group on the piperidine ring is basic. At a low pH (e.g., 2.5-3.5 using formic acid or phosphate buffer), this amine will be protonated. This ensures consistent ionization, preventing peak splitting or broadening and leading to sharp, symmetrical peaks.[9]

-

-

Detection: The nitroaromatic chromophore in the molecule makes UV detection highly suitable. A photodiode array (PDA) detector is preferred as it can assess peak purity by comparing spectra across a single peak and help in selecting the optimal wavelength for quantification of all components.[10]

Experimental Protocol: Stability-Indicating HPLC Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: 10% B to 90% B over 30 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (verify optimal wavelength with PDA).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

-

System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.[10] This validates that the system is performing correctly on the day of analysis.

-

Analysis: Inject the sample and identify impurities based on their retention times. Quantify using area percent normalization, assuming a similar response factor for all impurities initially.

Structural Elucidation and Identification

While HPLC quantifies impurities, it does not identify them. For this, spectroscopic techniques are indispensable.

Mass Spectrometry (MS) for Molecular Weight

Coupling the HPLC system to a mass spectrometer (LC-MS) is the most efficient way to gain structural information on impurities as they elute from the column.[11]

-

Causality of Technique: Electrospray Ionization (ESI) in positive mode is the ideal choice. The basic amino group on the molecule will readily accept a proton, forming a strong [M+H]⁺ ion, allowing for the direct determination of the molecular weight of the parent compound and any co-eluting impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification.[6]

Nuclear Magnetic Resonance (NMR) for Definitive Structure

NMR spectroscopy is the gold standard for the structural elucidation of organic compounds.[12][13] It provides definitive information about the carbon-hydrogen framework.

-

¹H NMR: Confirms the presence and connectivity of protons. Expected signals for this compound would include aromatic protons, the -NH2 protons, piperidine ring protons, and the ethyl ester protons (a characteristic triplet and quartet). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity between protons and carbons, which is crucial for unambiguously identifying the structure of unknown impurities that have been isolated.[14]

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of organic compounds and will not exchange with the -NH₂ protons, allowing them to be observed.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[13]

-

Acquire ¹H, ¹³C, and relevant 2D spectra as needed.

Forced Degradation: Probing for Instability

Forced degradation studies are a regulatory requirement and a critical part of method development.[15][16] They are used to demonstrate the specificity of the analytical method and to identify likely degradation products that could form under storage conditions.[7][17] The goal is to achieve 5-20% degradation of the parent compound.[17]

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare five separate solutions of the compound at 1.0 mg/mL.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C. Sample at intervals (e.g., 2, 4, 8, 24 hours) until target degradation is reached. Neutralize with NaOH before injection.[17]

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C. Sample at intervals and neutralize with HCl before injection. This condition is likely to hydrolyze the ethyl ester to a carboxylic acid.[18]

-

Oxidation: Add 3% H₂O₂ and keep at room temperature. Sample at intervals.

-

Thermal Degradation: Store the solid sample in an oven at 80 °C. Sample at intervals by dissolving the solid.

-

Photolytic Degradation: Expose the solid and solution samples to light as specified in ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples by the developed HPLC-PDA method. Check for new peaks, assess the peak purity of the parent peak to ensure no co-elution, and calculate mass balance. Use LC-MS to identify major degradants.

Absolute Purity Determination

Chromatographic purity (area %) is a relative measure. For a complete profile, an absolute purity value is often required.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentage of Carbon, Hydrogen, and Nitrogen in the sample.[19] The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₄H₁₉N₃O₄). A close match (typically within ±0.4%) provides strong evidence of bulk purity and confirms the elemental composition.[20]

Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte. By integrating the signal of the analyte against a certified internal standard of known concentration, a direct and highly accurate purity value can be calculated.

Conclusion: Synthesizing the Data into a Purity Profile

The purity of this compound cannot be determined by a single measurement. It is the culmination of a rigorous, multi-faceted investigation. A comprehensive purity profile is built by:

-

Developing a validated, stability-indicating HPLC method to separate and quantify all process-related impurities and potential degradants.[5]

-

Utilizing forced degradation studies to prove the method's specificity and to understand the molecule's intrinsic stability.[16]

-

Employing LC-MS to rapidly assign molecular weights to unknown peaks, providing the first step in identification.[11]

-

Using NMR spectroscopy for the unambiguous structural confirmation of the main component and the definitive elucidation of any significant unknown impurities.[14]

-

Confirming the bulk purity and elemental composition through an orthogonal technique like elemental analysis.[19]

By following this integrated and scientifically-grounded approach, researchers and drug developers can establish a thorough and trustworthy purity profile, ensuring the quality of the material and satisfying the stringent requirements of global regulatory agencies.

References

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

-

SCION Instruments. (2023). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. [Link]

-

Arcinova. (2024). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

-

Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [Link]

-

FDA. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

-

Slideshare. (2015). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

-

Patel, Y. P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

-

Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Quality Analysis. GC-MS: gas chromatography-mass spectrometry. Quality Analysis. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

-

Sharp Services. (2024). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

-

ARTEMIS LABS. GC MS Technique. ARTEMIS LABS. [Link]

-

Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]

-

Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

De Smet, M., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

-

Quality Analysis. (2022). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube. [Link]

-

Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

-

B-Prime. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

-

Wikipedia. Gas chromatography–mass spectrometry. Wikipedia. [Link]

-

Wikipedia. Elemental analysis. Wikipedia. [Link]

-

Spokoyny, A. M. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Organometallics. [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Wesleyan University. CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

-

Vander-Vennen, R. E., & Van-Atta, R. E. (1951). Quantitative Estimation of Aromatic Nitro Compounds. Analytical Chemistry. [Link]

-

ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 13. jchps.com [jchps.com]

- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 15. onyxipca.com [onyxipca.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 19. Elemental analysis - Wikipedia [en.wikipedia.org]

- 20. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Nitrophenyl-Substituted Piperidines: A Technical Guide to Research Applications

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with complex biological targets. The introduction of a nitrophenyl group to this versatile heterocycle imparts unique electronic and steric properties, opening up new avenues for drug discovery and chemical biology research. This technical guide provides an in-depth exploration of the burgeoning research applications of nitrophenyl-substituted piperidines, offering a synthesis of current knowledge, practical experimental protocols, and insights into their therapeutic potential for researchers, scientists, and drug development professionals.

I. The Synthetic Toolkit: Crafting Nitrophenyl-Substituted Piperidines

The strategic placement of the nitrophenyl moiety on the piperidine ring is crucial for modulating biological activity. Several synthetic strategies have been developed to achieve this, primarily focusing on N-arylation and C-C bond formation reactions.

Nucleophilic Aromatic Substitution (SNA r): A Workhorse for N-Arylation

A common and effective method for synthesizing N-(nitrophenyl)piperidines is through the nucleophilic aromatic substitution (SNA r) reaction. This typically involves the reaction of piperidine with an activated nitro-substituted fluoro- or chloro-benzene derivative.

Exemplary Protocol: Synthesis of 1-(4-Nitrophenyl)piperidine

This protocol describes a straightforward synthesis of 1-(4-nitrophenyl)piperidine, a foundational compound for further derivatization.

-

Materials:

-

Piperidine

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of piperidine (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

-

Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the mixture.

-

Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 1-(4-nitrophenyl)piperidine.[2]

-

Advanced Synthetic Strategies

More complex substitution patterns can be achieved through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions and multi-component reactions, which allow for greater diversity in the final products.[2]

II. Research Applications: From Enzyme Inhibition to Neuroprotection and Oncology

The unique stereoelectronic properties of nitrophenyl-substituted piperidines have led to their investigation in several key areas of therapeutic research.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of nitrophenyl-piperidines to interact with the active sites of enzymes has made them attractive candidates for the development of novel inhibitors.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and in the cosmetics industry. Nitrophenyl-substituted piperazine (a closely related scaffold) derivatives have been synthesized and shown to exhibit significant tyrosinase inhibitory effects.[3] The nitrophenyl group can participate in crucial interactions within the enzyme's active site.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of a compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.

-

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate buffer (50 mM, pH 6.8)

-

Test compounds dissolved in DMSO

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of various concentrations of the test compound, and 20 µL of the tyrosinase solution to the test wells.

-

For control wells, add 60 µL of phosphate buffer and 20 µL of the tyrosinase solution.

-